2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine
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Description
2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C24H22ClFN4 and its molecular weight is 420.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Biological Screening : Compounds similar to the one have been synthesized and tested for biological activity against bacteria and fungi. Some showed moderate activity at specific concentrations, indicating potential antimicrobial applications (Bhuva, Bhadani, Purohit, & Purohit, 2015).
Antitubercular Activity : Derivatives of imidazo[1,2-a]pyridine, including compounds with similar structures, have been tested for antitubercular activity. Certain substitutions at specific positions on the molecule showed promising results against Mycobacterium smegmatis, a model organism for tuberculosis research (Abhale, Deshmukh, Sasane, Chavan, & Mhaske, 2016).
Chemical and Electrochemical Analysis : Some imidazo[1,2-a]pyridine derivatives have been evaluated for their potential as corrosion inhibitors in mild steel. This application is significant for industrial chemistry (Saady et al., 2021).
Pharmaceutical Potential
Anticholinesterase Potential : Certain imidazo[1,2-a]pyridine-based derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer’s (Kwong et al., 2019).
Dopamine and Serotonin Antagonism : Research on similar compounds has indicated potential as dopamine D-2 and serotonin 5-HT2 receptor antagonists, relevant for treating disorders like schizophrenia (Perregaard et al., 1992).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4/c25-19-10-8-18(9-11-19)24-22(30-12-4-3-7-23(30)27-24)17-28-13-15-29(16-14-28)21-6-2-1-5-20(21)26/h1-12H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMLQOSIBMXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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